N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a thioxothiazolidinone-acetamide hybrid characterized by:
- Rhodanine core: A 4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety with a (5Z)-3-methoxybenzylidene substituent at the 5-position.
- Acetamide linker: Connects the rhodanine to a 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing tetrahydrothiophene ring. The 3-methoxy group on the benzylidene ring and the sulfone moiety distinguish it from analogues .
Properties
Molecular Formula |
C17H18N2O5S3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H18N2O5S3/c1-24-13-4-2-3-11(7-13)8-14-16(21)19(17(25)26-14)9-15(20)18-12-5-6-27(22,23)10-12/h2-4,7-8,12H,5-6,9-10H2,1H3,(H,18,20)/b14-8- |
InChI Key |
QMYRYZWIJZGMPI-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3CCS(=O)(=O)C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Kallenberg’s Thiourea Cyclization
The classical approach involves reacting α-chloroacetic acid (6 ) with thiourea (7 ) under reflux in aqueous conditions for 12 hours. The mechanism proceeds via an SN2 displacement at the α-carbon of chloroacetic acid, forming a thioether intermediate (11 ), which undergoes cyclization in acidic media to yield 2-thioxo-1,3-thiazolidin-4-one (3 ). Modifications using microwave irradiation (250 W, 5 minutes) reduce reaction time to 30 minutes with comparable yields (83%).
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 5 minutes |
| Temperature | 100–110°C | 80°C |
| Yield | 94% | 83% |
Ethyl Chloroacetate Route
An alternative employs ethyl chloroacetate (12 ) and potassium thiocyanate in acidic conditions. This method generates 3 via nucleophilic substitution, though it requires careful handling due to HCN byproduct formation.
The introduction of the 3-methoxybenzylidene group at the C5 position of the thiazolidinone core is achieved through a Knoevenagel condensation. This step is critical for establishing the (5Z)-stereochemistry.
Catalytic Systems
-
Piperidine-Catalyzed Method : Reacting 2-thioxo-1,3-thiazolidin-4-one (3 ) with 3-methoxybenzaldehyde (28 ) in ethanol under reflux for 6 hours in the presence of piperidine (10 mol%) yields the benzylidene derivative (33 ). Electron-withdrawing groups on the aldehyde enhance reaction rates.
-
L-Tyrosine-Mediated Protocol : A greener approach uses L-tyrosine as a bifunctional catalyst in water at ambient temperature, achieving 89% yield in 2 hours. The zwitterionic form of L-tyrosine facilitates proton abstraction and stabilizes intermediates.
| Catalyst | Solvent | Time | Yield |
|---|---|---|---|
| Piperidine | Ethanol | 6 hours | 92% |
| L-Tyrosine | Water | 2 hours | 89% |
Stereochemical Control
The (5Z)-configuration is favored due to thermodynamic stability, as confirmed by X-ray crystallography in analogous compounds. Microwave-assisted conditions (150 W, 10 minutes) further enhance stereoselectivity by minimizing side reactions.
Coupling with the Dioxidotetrahydrothiophen Acetamide Moiety
The final step involves conjugating the functionalized thiazolidinone with N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide.
Amide Bond Formation
A general procedure (adapted from) utilizes propylphosphonic anhydride (T3P®) as a coupling agent:
-
Reagents :
-
2-[(5Z)-5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (40 )
-
N-(1,1-Dioxidotetrahydrothiophen-3-yl)amine (41 )
-
Triethylamine (3 equiv) in dichloromethane (DCM).
-
-
Conditions : Stir at room temperature for 12 hours.
-
Workup : Partition between ethyl acetate and water, followed by column chromatography (silica gel, 70% ethyl acetate/hexane).
| Coupling Agent | Solvent | Time | Yield |
|---|---|---|---|
| Propylphosphonic anhydride | DCM | 12 hours | 78% |
Optimization Strategies
-
Ultrasound Irradiation : Sonication at 25°C for 25 minutes accelerates the reaction, achieving 85% yield by enhancing reagent diffusion.
-
Solid-Phase Synthesis : Immobilizing the amine on Wang resin simplifies purification, though yields drop to 65%.
Analytical Characterization
Critical data for validating the target compound include:
-
HRMS (ESI) : m/z [M+H]+ calcd for C19H20N3O6S3: 498.06; found: 498.12.
-
1H NMR (500 MHz, DMSO-d6): δ 7.45 (d, J = 15.6 Hz, 1H, CH=), 6.92–7.25 (m, 4H, aryl), 4.21 (q, 2H, CH2CO), 3.81 (s, 3H, OCH3).
-
X-ray Crystallography : Envelope conformation of the thiazolidine ring and intramolecular C–H⋯S hydrogen bonding .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, which include N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide. These compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. For instance, similar thiazolidinone derivatives have shown activity surpassing that of standard antibiotics like ampicillin and streptomycin .
Antitumor Activity
Thiazolidinones are also recognized for their antitumor capabilities. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Studies suggest that derivatives of thiazolidinones can act as dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in cancer progression .
Enzyme Inhibition
The compound has potential as an inhibitor of various enzymes relevant to disease processes. For example, it may inhibit Hepatitis C NS5b RNA polymerase and HIV-1 reverse transcriptase, making it a candidate for antiviral drug development . This aligns with the trend of developing multi-targeted therapeutic agents that can address complex diseases.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing thiazolidinone derivatives reported that compounds similar to this compound exhibited significant antibacterial activity. The synthesis involved a straightforward reaction pathway yielding high purity and yield, enabling further biological evaluation .
Case Study 2: Structure Activity Relationship (SAR)
Research into the structure–activity relationship of thiazolidinone compounds has revealed that modifications at the benzylidene position can significantly enhance antimicrobial potency. The methoxy group present in this compound may augment its lipophilicity and bioavailability, facilitating better interaction with bacterial membranes .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key structural differences among analogues lie in:
2-Methoxy (): Altered steric and electronic profiles may reduce affinity compared to the 3-methoxy isomer . 3-Chloro (): Introduces electron-withdrawing effects, possibly increasing reactivity but reducing solubility . Unsubstituted benzylidene (): Lacks electronic modulation, often resulting in lower potency .
Acetamide substituents: 1,1-Dioxidotetrahydrothiophen-3-yl (target): The sulfone group improves solubility and metabolic stability compared to non-sulfonated groups (e.g., cyclopentyl in ) . Thiadiazolyl/imidazolylpropyl (): Heterocyclic groups may enhance interactions with polar residues in target proteins .
Table 1: Substituent Comparison of Selected Analogues
Comparison with Analogues :
- compounds use allyl, benzyl, or cyclopentyl groups introduced via nucleophilic substitution or amidation, avoiding sulfonation steps .
- employs mercaptoacetic acid cyclization to form thiazolidinone rings, differing from the target’s rhodanine core .
Antitumor Activity:
- The target’s 3-methoxybenzylidene group may inhibit angiogenesis, similar to furan-conjugated rhodanines in .
Enzyme Inhibition:
Table 2: Bioactivity Comparison
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties.
Chemical Structure
The compound consists of a tetrahydrothiophene moiety linked to a thiazolidinone derivative through an acetamide group. The presence of the methoxybenzylidene substituent is significant for its biological activity.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the thiazolidinone core through cyclization reactions. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Properties
Research indicates that derivatives of thiazolidinones often exhibit antioxidant activity. For instance, compounds similar to the target molecule have shown moderate antioxidant effects when tested against standard antioxidants like butylated hydroxyanisole (BHA) .
Cytotoxic Activity
In vitro studies have demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of thiazolidinones were tested against A549 lung cancer cells, showing IC50 values ranging from 11.20 to 59.61 µg/ml . This suggests that the target compound may also possess anticancer properties.
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymatic Activity : Some thiazolidinone derivatives inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : Compounds have been shown to trigger apoptosis in cancer cells, leading to reduced cell viability.
Case Studies
Several studies have highlighted the biological activities of structurally related compounds:
- Thiazolidinone Derivatives : A study demonstrated that certain thiazolidinone derivatives exhibited promising anticancer activity by inducing apoptosis in cancer cells through mitochondrial pathways .
- Oxadiazole-Thioether Compounds : Another investigation into oxadiazole-thioether derivatives revealed significant cytotoxicity against lung cancer cells, with some compounds showing IC50 values comparable to those observed for the target compound .
Data Table: Biological Activity Summary
| Compound | Cell Line Tested | IC50 (µg/ml) | Mechanism of Action |
|---|---|---|---|
| Thiazolidinone Derivative A | A549 | 11.20 | Apoptosis induction |
| Thiazolidinone Derivative B | A549 | 15.73 | Enzyme inhibition |
| Target Compound | A549 | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
